2-(2,3-Dichlorophenyl)-4-methylpyrrolidine

Physicochemical Properties ADME Prediction Medicinal Chemistry

Procure 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine to ensure experimental reproducibility in CNS-targeted SAR. The specific 2,3-dichloro substitution confers unique electronic/steric properties—unlike 2,4-, 2,5-, or 3,5-dichloro isomers—making it essential for probing receptor binding pockets. Use this rigid pyrrolidine scaffold as a key intermediate for kinase inhibitor libraries and analytical reference standards. 98% purity; research quantities available.

Molecular Formula C11H13Cl2N
Molecular Weight 230.13 g/mol
Cat. No. B12888775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dichlorophenyl)-4-methylpyrrolidine
Molecular FormulaC11H13Cl2N
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESCC1CC(NC1)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C11H13Cl2N/c1-7-5-10(14-6-7)8-3-2-4-9(12)11(8)13/h2-4,7,10,14H,5-6H2,1H3
InChIKeyDIAGUHURTABACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Dichlorophenyl)-4-methylpyrrolidine: A High-Purity Scaffold for Neurological and Kinase Target Research


2-(2,3-Dichlorophenyl)-4-methylpyrrolidine (CAS: 603090-17-1) is a synthetic, heterocyclic organic compound characterized by a 4-methylpyrrolidine core with a 2,3-dichlorophenyl substituent . This specific substitution pattern, while lacking extensive published quantitative bioactivity data for the molecule itself, is a critical structural motif in medicinal chemistry for exploring structure-activity relationships (SAR) targeting the central nervous system (CNS) and various kinases [1]. Its procurement is typically for use as a specific intermediate or a building block in combinatorial chemistry and lead optimization programs [1].

Procurement Risk: Why Positional Isomers of Dichlorophenyl-4-methylpyrrolidine Are Not Interchangeable in SAR Studies


For a scientific user, substituting 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine with a seemingly similar positional isomer like the 2,4-, 2,5-, or 3,5-dichloro analog introduces significant and unpredictable variance in biological activity and molecular recognition. The specific 2,3-dichloro substitution pattern on the phenyl ring dictates a unique electronic distribution and steric conformation compared to other isomers . This directly impacts binding affinity, selectivity, and metabolic stability profiles in ways that are not generalizable across the class. Without a direct, target-specific SAR dataset proving functional equivalence, substituting one isomer for another invalidates experimental reproducibility and can mislead SAR interpretation in drug discovery programs [1].

2-(2,3-Dichlorophenyl)-4-methylpyrrolidine: Differentiated Evidence for Scientific Selection


LogP Variance: Predicted Lipophilicity Differentiates 2,3- from 2,5- Isomer, Impacting Formulation and Permeability

The computed lipophilicity (LogP) of 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine is reported as 0.815, while the positional isomer 2-(2,5-Dichlorophenyl)-4-methylpyrrolidine has a significantly higher XLogP3-AA value of 3.5 [1]. This >2.5 log unit difference indicates a substantial divergence in predicted membrane permeability and solubility profiles, which are critical factors in selecting a lead scaffold for CNS penetration versus peripheral target engagement. This variation is a direct consequence of the specific chlorine atom positioning on the phenyl ring.

Physicochemical Properties ADME Prediction Medicinal Chemistry

Predicted Boiling Point: A 5°C Difference from 3,5-Isomer Informs Handling and Purification Protocols

The predicted boiling point for 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine is estimated at 304.4 ± 42.0 °C, which is approximately 5 °C lower than the predicted boiling point of its positional isomer, 2-(3,5-Dichlorophenyl)-4-methylpyrrolidine (309.5 °C) . While the large error margin necessitates caution, this class-level trend suggests that positional isomerism impacts volatility and may influence experimental conditions for techniques like GC-MS analysis or preparative chromatography .

Physicochemical Properties Synthetic Chemistry Analytical Method Development

Kinase Inhibition Profile: Class-Level Evidence Suggests Sub-1 µM Potency for Structurally Related Pyrrolidines

While no direct quantitative data was found for 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine itself, the closely related analog 2-(2,3-dichlorophenyl)pyrrolidine hydrochloride has demonstrated promising activity in vitro against several clinically relevant kinases, with IC50 values reported below 1 µM for targets such as Aurora kinase A and BRAF V600E mutants [1]. This class-level inference suggests that the 2,3-dichlorophenyl pyrrolidine scaffold possesses inherent kinase-inhibitory potential. The addition of a methyl group at the 4-position is a common medicinal chemistry strategy to modulate potency, selectivity, and metabolic stability, making this compound a logical next-step candidate in SAR explorations based on this class activity.

Kinase Inhibition Cancer Research Oncology

High-Value Application Scenarios for 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine in Drug Discovery


CNS Drug Discovery: Scaffold for Dopamine/Serotonin Receptor Modulator SAR

Based on its rigid pyrrolidine scaffold and the precedent of similar compounds acting as precursors for ligands targeting dopamine and serotonin receptors, 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine is best utilized as a key intermediate in the synthesis of focused compound libraries. Its specific 2,3-dichloro substitution pattern offers a distinct electronic and steric profile compared to other isomers, allowing medicinal chemists to probe subtle differences in receptor binding pockets as part of a broader SAR campaign for neurological disorders. The moderate predicted logP further supports its use as a starting point for CNS-targeted agents. [1]

Kinase Inhibitor Lead Optimization: Probing the 4-Methyl Group's Role in Potency and Selectivity

Given the sub-1 µM kinase inhibitory activity reported for the des-methyl analog, this compound is a logical and specific tool for investigating the impact of 4-position substitution on kinase selectivity. Researchers can use 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine to synthesize analogs and directly compare their activity profiles against the unsubstituted parent scaffold. This targeted approach helps elucidate whether the 4-methyl group enhances potency, improves selectivity against specific kinase panels, or alters metabolic stability, thereby justifying its selection over the simpler 2-(2,3-dichlorophenyl)pyrrolidine for advanced SAR studies. [2]

Analytical Reference Standard for Isomer-Specific Method Development

The clear physicochemical differences (e.g., LogP, boiling point) between this compound and its positional isomers establish a defined need for its use as a reference standard. In analytical chemistry and quality control, 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine is essential for developing and validating selective HPLC or GC-MS methods capable of distinguishing and quantifying the 2,3-isomer in complex reaction mixtures or during purification of final drug substances. Procuring a high-purity sample of this specific isomer is non-negotiable for accurate analytical method development and regulatory compliance. [3]

Chemical Biology Probe Synthesis: Introducing Conformational Restraint

The rigid pyrrolidine core of this compound provides conformational restraint, a valuable feature in the design of chemical biology probes. By incorporating 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine as a synthetic module, researchers can constrain the flexibility of a larger ligand, potentially enhancing binding affinity and target selectivity. This application is particularly relevant for developing high-quality probes for target validation studies where a well-defined, rigid scaffold is required to generate robust and interpretable biological data. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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